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Compound of Interest

Compound Name: (2-(Methylamino)phenyl)methanol

Cat. No.: B1346500 Get Quote

An In-depth Technical Guide to (2-(Methylamino)phenyl)methanol

This technical guide provides a comprehensive overview of (2-
(Methylamino)phenyl)methanol, focusing on its chemical nomenclature, properties,

synthesis, and potential applications. The information is intended for researchers, scientists,

and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Chemical Identity
The formal IUPAC name for the compound is [2-(methylamino)phenyl]methanol.[1] It is also

commonly known by several synonyms, including 2-(Methylamino)benzyl alcohol and o-

(Methylamino)benzenemethanol.[1][2] The molecule consists of a benzene ring substituted with

a hydroxymethyl group (-CH₂OH) and a methylamino group (-NHCH₃) at adjacent (ortho)

positions.

A logical diagram illustrating the relationship between the compound's structure and its key

identifiers is presented below.
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Chemical Structure

Chemical Identifiers

CNC1=CC=CC=C1CO
(SMILES)

IUPAC Name:
[2-(methylamino)phenyl]methanol

is identified by

CAS Number:
29055-08-1

is registered as

Molecular Formula:
C8H11NO

has formula

InChIKey:
ZWIBBLPQTVLYKW-UHFFFAOYSA-N

is represented by

Click to download full resolution via product page

Caption: Relationship between the chemical structure and its primary identifiers.

Data Presentation: Chemical Identifiers
The following table summarizes the key chemical identifiers for (2-
(Methylamino)phenyl)methanol.
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Identifier Value Reference

IUPAC Name
[2-

(methylamino)phenyl]methanol
[1]

CAS Number 29055-08-1 [1]

Molecular Formula C₈H₁₁NO [1]

SMILES CNC1=CC=CC=C1CO [1][3]

InChI

InChI=1S/C8H11NO/c1-9-8-5-

3-2-4-7(8)6-10/h2-5,9-

10H,6H2,1H3

[1][3]

InChIKey
ZWIBBLPQTVLYKW-

UHFFFAOYSA-N
[1][3]

Synonyms

(2-

(Methylamino)phenyl)methanol

, 2-(Methylamino)benzyl

alcohol

[1][2]

Physicochemical Properties
This section details the computed and experimental properties of the compound.

Data Presentation: Physicochemical Properties
Property Value Reference

Molecular Weight 137.18 g/mol [1]

Exact Mass 137.084063974 Da [1]

XLogP3 (Predicted) 1.5 [1][3]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Appearance Yellow to brown Solid [2]
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Synthesis and Experimental Protocols
The synthesis of (2-(Methylamino)phenyl)methanol can be achieved through the reduction of

N-methylanthranilic acid.[2] This process involves converting the carboxylic acid group to a

primary alcohol.

Experimental Protocol: Reduction of N-methylanthranilic
Acid
Objective: To synthesize (2-(Methylamino)phenyl)methanol from N-methylanthranilic acid.

Materials:

N-methylanthranilic acid

A suitable reducing agent (e.g., Lithium aluminum hydride, LiAlH₄)

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Apparatus for reflux under an inert atmosphere (e.g., nitrogen or argon)

Quenching solution (e.g., water, aqueous NaOH)

Extraction solvent (e.g., Ethyl acetate)

Drying agent (e.g., Anhydrous sodium sulfate)

Methodology:

Reaction Setup: A dried round-bottom flask is charged with the reducing agent (e.g., LiAlH₄)

suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere. The suspension

is cooled in an ice bath.

Addition of Reactant: N-methylanthranilic acid, dissolved in the same anhydrous solvent, is

added dropwise to the cooled suspension of the reducing agent. The rate of addition is

controlled to manage the exothermic reaction.
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Reflux: After the addition is complete, the reaction mixture is brought to room temperature

and then heated to reflux for a specified period to ensure the complete reduction of the

carboxylic acid.

Quenching: The reaction is carefully quenched by the slow, sequential addition of water and

an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and

aluminum salts.

Extraction and Purification: The resulting slurry is filtered, and the filtrate is extracted with an

organic solvent like ethyl acetate. The combined organic layers are washed, dried over an

anhydrous salt, filtered, and concentrated under reduced pressure to yield the crude product.

Final Purification: The crude (2-(Methylamino)phenyl)methanol can be further purified

using techniques such as column chromatography or recrystallization.

The following diagram illustrates the generalized workflow for this synthesis.
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Start:
N-methylanthranilic Acid

Dissolve in Anhydrous THF

Add to LiAlH4 suspension
in THF (0°C)

Heat to Reflux

Reaction Quenching
(Water, NaOH)

Extraction with
Ethyl Acetate

Purification
(e.g., Chromatography)

End Product:
(2-(Methylamino)phenyl)methanol

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of (2-(Methylamino)phenyl)methanol.
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Spectral Information
Spectral data is crucial for the structural confirmation of the compound. Public databases

indicate the availability of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR)

spectra for (2-(Methylamino)phenyl)methanol.[1] The mass spectrum provides information

about the mass-to-charge ratio of the molecule and its fragments, while the IR spectrum

reveals the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H

stretch of the secondary amine, and C-H and C=C bonds of the aromatic ring.

Applications in Drug Development and Biological
Activity
Currently, there is limited publicly available information specifically detailing the biological

activities or signaling pathway interactions of (2-(Methylamino)phenyl)methanol.

However, the broader class of 2-phenethylamines, to which this compound is structurally

related, is significant in medicinal chemistry. Molecules with this scaffold are known to interact

with a wide range of biological targets, including adrenoceptors, dopamine receptors, and

serotonin (5-HT) receptors.[4]

A patent for a related isomer, (methylamino)(phenyl)methanol, describes it as a fungicide with

high activity and low toxicity, suggesting potential applications in agriculture.[5] While this does

not directly apply to the ortho-substituted compound of interest, it indicates that similar

structures can possess notable biological effects. The general class of phenolic compounds

and long-chain alcohols are also known to have potential antimicrobial and anti-inflammatory

properties, often by disrupting bacterial cell membranes or modulating inflammatory signaling

pathways.[6]

Further research is required to elucidate the specific biological profile and therapeutic potential

of (2-(Methylamino)phenyl)methanol.

Safety and Hazard Information
According to GHS classifications provided to the ECHA C&L Inventory, (2-
(Methylamino)phenyl)methanol is considered hazardous.[1]
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Data Presentation: GHS Hazard Statements
Hazard Code Statement Class

H302 Harmful if swallowed Acute toxicity, oral

H315 Causes skin irritation Skin corrosion/irritation

H318 Causes serious eye damage
Serious eye damage/eye

irritation

H335 May cause respiratory irritation
Specific target organ toxicity,

single exposure

Storage: The compound should be stored under an inert gas (nitrogen or Argon) at 2–8 °C.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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